molecular formula C21H17N3O3 B2742532 ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate CAS No. 359424-60-5

ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate

Cat. No. B2742532
CAS RN: 359424-60-5
M. Wt: 359.385
InChI Key: DUIPOCJWZSEIEE-UHFFFAOYSA-N
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Description

Ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is commonly used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate is not fully understood. However, it is believed to interact with proteins and enzymes through non-covalent interactions such as hydrogen bonding and van der Waals forces. It has been shown to bind to various enzymes and receptors, which can lead to changes in their activity.
Biochemical and Physiological Effects:
Ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cellular signaling pathways. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate in lab experiments is its ability to act as a fluorescent probe. This allows for the visualization and quantification of protein-ligand interactions. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the use of Ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. Additionally, it could be used as a tool to study the mechanism of action of various enzymes and receptors. Finally, further research could be conducted to better understand the potential toxic effects of this compound and to develop appropriate safety measures for its use in lab experiments.

Synthesis Methods

The synthesis of Ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate is a complex process that involves several steps. The most common method used to synthesize this compound is through the condensation reaction between 4-aminobenzoic acid and 2-cyano-3-(1H-indol-3-yl)prop-2-enoic acid ethyl ester. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane.

Scientific Research Applications

Ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study protein-ligand interactions. It has also been used as a tool to study the mechanism of action of various enzymes and receptors. Additionally, it has potential applications in drug discovery and development.

properties

IUPAC Name

ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-2-27-21(26)14-7-9-17(10-8-14)24-20(25)15(12-22)11-16-13-23-19-6-4-3-5-18(16)19/h3-11,13,23H,2H2,1H3,(H,24,25)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIPOCJWZSEIEE-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate

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